Cas no 1806726-87-3 (6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde)

6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde structure
1806726-87-3 structure
商品名:6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde
CAS番号:1806726-87-3
MF:C8H5F3INO2
メガワット:331.03048491478
CID:4834813

6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde
    • インチ: 1S/C8H5F3INO2/c1-4-2-6(12)13-5(3-14)7(4)15-8(9,10)11/h2-3H,1H3
    • InChIKey: ALCBNWCIXXJHSS-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(C)=C(C(C=O)=N1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 236
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 39.2

6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029092377-1g
6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde
1806726-87-3 97%
1g
$1,460.20 2022-03-31

6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde 関連文献

6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehydeに関する追加情報

Introduction to 6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1806726-87-3)

6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde, with the chemical identifier CAS No. 1806726-87-3, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and synthetic utility. The presence of multiple functional groups, including an iodo substituent, a methyl group, a trifluoromethoxy group, and an aldehyde moiety, makes this molecule a versatile intermediate in organic synthesis and drug discovery.

The aldehyde functional group at the 2-position of the pyridine ring is particularly noteworthy, as it serves as a reactive site for various chemical transformations such as condensation reactions, oxidation, and reduction. These reactions are fundamental in the synthesis of more complex molecules, including pharmacologically active compounds. The iodo substituent at the 6-position introduces electrophilic aromatic substitution possibilities, allowing for further derivatization through nucleophilic aromatic substitution or cross-coupling reactions. The methyl group at the 4-position and the trifluoromethoxy group at the 3-position contribute to the electronic properties of the molecule, influencing its reactivity and biological interactions.

In recent years, there has been a growing interest in pyridine derivatives due to their broad spectrum of biological activities. For instance, compounds containing trifluoromethoxy groups have been shown to exhibit enhanced metabolic stability and bioavailability when incorporated into drug molecules. This is attributed to the electron-withdrawing nature of fluorine atoms, which can improve binding affinity to biological targets. Similarly, iodo-substituted pyridines are valuable intermediates in Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing biaryl structures that are prevalent in many therapeutic agents.

One of the most compelling applications of 6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde is in the development of novel pharmaceuticals. Researchers have leveraged this compound to synthesize kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The aldehyde group can be readily converted into amides or hydrazones, which are common pharmacophores in kinase inhibitors. Additionally, the iodo group allows for further functionalization via palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with high precision.

The agrochemical industry has also benefited from the versatility of this compound. Pyridine derivatives are widely used as intermediates in the synthesis of herbicides and pesticides due to their ability to interact with biological systems at multiple levels. The presence of both electron-withdrawing (trifluoromethoxy) and electron-donating (methyl) groups in 6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde makes it an ideal candidate for designing molecules with tailored biological activities. Recent studies have demonstrated its utility in developing new-generation agrochemicals that offer improved efficacy and environmental safety.

From a synthetic chemistry perspective, 6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde serves as a building block for more complex scaffolds through various transformation pathways. The aldehyde functionality can be used to form C-C bonds with nucleophiles such as amines or thiols, while the iodo group facilitates Suzuki-Miyaura couplings with boronic acids or esters. These reactions are pivotal in constructing biaryl systems that are prevalent in many biologically active molecules. Furthermore, the trifluoromethoxy group can be modified through nucleophilic aromatic substitution or metal-catalyzed demetalation strategies, providing access to additional structural diversity.

The pharmaceutical industry has increasingly recognized the importance of fluorinated pyridines due to their favorable pharmacokinetic properties. Fluorine atoms can modulate lipophilicity, metabolic stability, and binding affinity of drug candidates. For example, trifluoromethoxy-substituted pyridines have been reported to enhance binding interactions with target enzymes by improving hydrophobicity and reducing hydrogen bonding capabilities. This has led to their incorporation into numerous clinical candidates that demonstrate improved pharmacological profiles compared to their non-fluorinated counterparts.

In conclusion,6-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1806726-87-3) is a multifunctional compound with significant potential in both pharmaceutical and agrochemical applications. Its unique structural features—combining an aldehyde group with iodo-, methyl-, and trifluoromethoxy substituents—make it a valuable intermediate for synthetic chemists seeking to develop novel bioactive molecules. As research continues to uncover new therapeutic targets and sustainable agricultural solutions,this compound will likely remain at the forefront of molecular innovation.

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